molecular formula C16H16N2O4 B4887088 N-(4-nitrophenyl)-4-phenoxybutanamide

N-(4-nitrophenyl)-4-phenoxybutanamide

Cat. No.: B4887088
M. Wt: 300.31 g/mol
InChI Key: MLTYKRVEWOGWOS-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-phenoxybutanamide is an organic compound that features a nitrophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 4-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-aminophenyl-4-phenoxybutanamide.

    Substitution: Various substituted phenoxybutanamides.

    Hydrolysis: 4-nitrophenylamine and 4-phenoxybutanoic acid.

Scientific Research Applications

N-(4-nitrophenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-4-phenoxybutanoic acid
  • N-(4-nitrophenyl)-4-phenoxybutanamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group allows for various chemical modifications, while the phenoxybutanamide moiety provides structural stability and potential biological activity.

Properties

IUPAC Name

N-(4-nitrophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTYKRVEWOGWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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